6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a useful research compound. Its molecular formula is C19H19ClN2 and its molecular weight is 310.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have been shown to undergo nucleophilic attack, favoring the formation of c-4 substituted products . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function .
Biochemical Pathways
Compounds with similar structures have been shown to influence the serotonin (5-ht) receptor sites . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity . This suggests that the compound might affect similar pathways, leading to downstream effects on cellular signaling .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
6-chloro-N-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c1-12-5-8-14(9-6-12)21-18-4-2-3-15-16-11-13(20)7-10-17(16)22-19(15)18/h5-11,18,21-22H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDKQYZUMXIPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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